molecular formula C52H80O24 B1494664 Platycoside M3 CAS No. 917482-69-0

Platycoside M3

Cat. No.: B1494664
CAS No.: 917482-69-0
M. Wt: 1089.2 g/mol
InChI Key: OPWVFDSVASAJMA-GIYNZGKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platycoside M3 is a natural product found in Platycodon grandiflorus with data available.

Biochemical Analysis

Biochemical Properties

Platycoside M3 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components . Additionally, it interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . In immune cells, this compound modulates the production of cytokines and chemokines, thereby influencing immune responses . Furthermore, it affects cellular metabolism by regulating the expression of genes involved in lipid metabolism and glucose uptake .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . For example, this compound inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, it modulates the activity of enzymes involved in apoptosis, such as caspases, leading to programmed cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anti-cancer activities . At high doses, this compound can cause toxic effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of key metabolites, such as glucose and lipids . These interactions highlight the importance of this compound in regulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It accumulates in certain tissues, such as the liver and spleen, where it exerts its pharmacological effects . The localization of this compound is influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific cellular compartments . These localization patterns are crucial for understanding the compound’s mechanism of action.

Properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWVFDSVASAJMA-GIYNZGKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H80O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1089.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.